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For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry,

demonstrating a remarkable versatility in targeting a wide array of biological macromolecules.

This has led to the development of numerous pyridazinone-containing compounds with diverse

therapeutic potential, spanning cardiovascular diseases, oncology, inflammation, and

neurological disorders. This technical guide provides a comprehensive overview of the key

biological targets of pyridazinone derivatives, presenting quantitative data, detailed

experimental methodologies, and visual representations of associated signaling pathways to

facilitate further research and drug development in this promising area.

Cardiovascular Targets
Pyridazinone derivatives have been extensively investigated for their cardiovascular effects,

primarily as vasodilators and inotropic agents. Their mechanisms of action often involve the

modulation of key enzymes and receptors that regulate cardiovascular function.

Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine

monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers

crucial for cardiovascular homeostasis. Inhibition of specific PDE isoforms, particularly PDE3

and PDE5, by pyridazinone compounds leads to increased intracellular levels of these cyclic

nucleotides, resulting in vasodilation and positive inotropic effects.[1][2][3]
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Quantitative Data: Pyridazinone Derivatives as PDE Inhibitors

Compound Target IC50 Species Reference

Bemoradan (l-

isomer, RWJ-

22867)

PDE3 Potent inhibitor Not specified [4]

Compound 22 PDE3 10 µM Guinea pig [4]

Compounds

23a,b
PDE5

Potent and

selective
Not specified [4]

Zardaverine PDE3/4
Selective

inhibitor
Not specified [5]

Levosimendan

Calcium

sensitizer &

PDE3 inhibitor

Not specified Not specified [5]

Signaling Pathway: PDE3 and PDE5 in the Cardiovascular System

The inhibition of PDE3 in cardiac myocytes increases cAMP levels, leading to the activation of

Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in an

increased intracellular calcium concentration and enhanced cardiac contractility. In vascular

smooth muscle cells, PDE5 inhibition elevates cGMP levels, activating Protein Kinase G (PKG)

and causing vasodilation.
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cAMP/cGMP signaling in cardiovascular cells.

Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of

pyridazinone compounds against PDE isoforms.

Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE3A,

PDE5A) are used. The substrates, [³H]-cAMP or [³H]-cGMP, are prepared in an appropriate

assay buffer.

Compound Preparation: Pyridazinone derivatives are dissolved in DMSO to create stock

solutions, which are then serially diluted to the desired concentrations.

Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction

mixture contains the PDE enzyme, the pyridazinone compound (or vehicle control), and the
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radiolabeled substrate.

Incubation: The reaction is incubated at 37°C for a specified period (e.g., 30 minutes).

Termination and Separation: The reaction is terminated by the addition of a stop solution.

The product of the enzymatic reaction (e.g., [³H]-5'-AMP or [³H]-5'-GMP) is separated from

the unreacted substrate using methods like scintillation proximity assay (SPA) beads or

column chromatography.

Detection and Data Analysis: The amount of product formed is quantified by scintillation

counting. The percentage of inhibition is calculated for each compound concentration, and

the IC50 value is determined by fitting the data to a dose-response curve.

Angiotensin-Converting Enzyme (ACE)
ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the

conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a

well-established therapeutic strategy for hypertension.

Quantitative Data: Pyridazinone Derivatives as ACE Inhibitors

Compound Target IC50 Reference

Compound 20 ACE 5.78 µg/mL [4]

Experimental Protocol: In Vitro ACE Inhibition Assay

A common method to assess ACE inhibition is a spectrophotometric assay using the substrate

hippuryl-histidyl-leucine (HHL).[6][7][8][9]

Reagent Preparation: Prepare a solution of ACE from rabbit lung, the substrate HHL, and the

test pyridazinone compounds in a suitable buffer (e.g., borate buffer with NaCl).

Assay Procedure:

Pre-incubate the ACE enzyme with the pyridazinone inhibitor (or buffer for control) at

37°C.
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Initiate the reaction by adding the HHL substrate.

Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

Stop the reaction by adding an acid (e.g., HCl).

Extraction and Quantification: The product of the reaction, hippuric acid, is extracted with an

organic solvent (e.g., ethyl acetate). The solvent is then evaporated, and the hippuric acid is

redissolved in water or buffer. The absorbance is measured at 228 nm.

Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance

of the samples with the inhibitor to the control. The IC50 value is then determined from a

concentration-response curve.

Adrenoceptors
Pyridazinone derivatives have been shown to possess high affinity for α1- and α2-

adrenoceptors, suggesting their potential as antihypertensive agents by blocking the

vasoconstrictive effects of catecholamines.[10][11]

Quantitative Data: Pyridazinone Derivatives as Adrenoceptor Ligands

Compound Target Ki (nM) Species Reference

3k α1-adrenoceptor 1.9 Rat [11]

Various

derivatives
α1-adrenoceptor

low nanomolar

range
Rat [5][12]

Experimental Protocol: Radioligand Binding Assay for Adrenoceptors

This assay measures the ability of pyridazinone compounds to displace a radiolabeled ligand

from adrenoceptors in cell membrane preparations.[13][14][15][16][17]

Membrane Preparation: Cell membranes expressing the target adrenoceptor subtype (e.g.,

from rat cerebral cortex) are prepared by homogenization and centrifugation.

Binding Assay:
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In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific

radioligand (e.g., [³H]-prazosin for α1-adrenoceptors) and varying concentrations of the

unlabeled pyridazinone competitor.

Incubate to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters. The filters trap the membranes with the bound radioligand, while the

unbound radioligand passes through.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The data are used to generate a competition curve, from which the IC50 value

(the concentration of the competitor that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-

Prusoff equation.

Anticancer Targets
The pyridazinone scaffold is a prominent feature in several targeted anticancer agents,

demonstrating activity against a range of enzymes and proteins involved in cancer cell

proliferation, survival, and angiogenesis.[4][18]

Poly(ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair through the

base excision repair (BER) pathway.[5][8][9][19][20][21][22][23][24] Inhibition of PARP in cancer

cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations)

leads to synthetic lethality.

Quantitative Data: Pyridazinone Derivatives as PARP Inhibitors
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Compound Target IC50 Reference

Olaparib (29) PARP 0.015 µM [4]

Fluzoparib (30) PARP 1.46 nmol/L [4]

Simmiparib (31) PARP1/2
More potent than

Olaparib
[4]

Talazoparib (32) PARP 0.0002 µM [4]

E-7016 (33) PARP 0.04 µM [4]

Signaling Pathway: PARP in DNA Repair

In response to DNA single-strand breaks, PARP1 binds to the damaged site and synthesizes

poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process

recruits other DNA repair proteins, such as XRCC1, to the site of damage to facilitate repair.
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Role of PARP1 in Base Excision Repair.

Experimental Protocol: PARP Inhibition Assay

A common method is a colorimetric or fluorometric assay that measures the incorporation of

biotinylated ADP-ribose onto histone proteins.

Reagents: Histone-coated plates, biotinylated NAD+, PARP enzyme, and HRP-conjugated

streptavidin.
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Procedure:

Add the PARP enzyme and the pyridazinone inhibitor to the histone-coated wells.

Add biotinylated NAD+ to initiate the PARP reaction.

Incubate to allow for PARylation of the histones.

Wash the wells to remove unreacted components.

Add HRP-conjugated streptavidin, which binds to the biotinylated PAR chains.

Add a colorimetric or fluorometric HRP substrate and measure the signal.

Data Analysis: The signal is proportional to PARP activity. The IC50 is calculated from the

dose-response curve of the inhibitor.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-
2)
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation

of new blood vessels, which is essential for tumor growth and metastasis.[14][15][25][26][27]

Quantitative Data: Pyridazinone Derivatives as VEGFR-2 Inhibitors

Compound Target IC50 Reference

Sorafenib surrogate

(IXa-c)
VEGFR-2 60.70–1800 nM [11]

Pyridazinoquinazoline

derivative 6
VEGFR-2 Highly active [24]

Pyridine-derived

compound 10
VEGFR-2 0.12 µM [28]

Signaling Pathway: VEGF/VEGFR-2 Signaling
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Binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation of

tyrosine residues in its intracellular domain. This initiates several downstream signaling

cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which promote

endothelial cell proliferation, migration, and survival.[3][4][14][15][23][25][27]
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VEGF/VEGFR-2 signaling pathway.
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Experimental Protocol: VEGFR-2 Kinase Assay

This assay measures the ability of pyridazinone compounds to inhibit the phosphorylation of a

substrate by the VEGFR-2 kinase domain.

Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a

synthetic peptide), and ATP.

Assay Format: Often performed using a time-resolved fluorescence resonance energy

transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).

Procedure:

Incubate the VEGFR-2 enzyme with the pyridazinone inhibitor.

Initiate the kinase reaction by adding the substrate and ATP.

After incubation, add the detection reagents.

Data Analysis: The signal is inversely proportional to the kinase activity. The IC50 is

determined from the dose-response curve.

Other Anticancer Targets
Pyridazinone derivatives have also shown inhibitory activity against other targets relevant to

cancer therapy, including:

Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the synthesis of nucleotides,

leading to the inhibition of DNA replication and cell death.[4][29][30]

B-Raf and the RAS/RAF/MEK/ERK Pathway: This pathway is frequently hyperactivated in

cancer, and its inhibition can block tumor cell proliferation.[4][13][22][24][28][31][32][33][34]

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, important in

certain B-cell malignancies.[4]

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive tumor

growth and angiogenesis.[4]
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Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin

polymerization leads to cell cycle arrest and apoptosis.[4]

Quantitative Data for Other Anticancer Targets

Compound Class Target IC50 Reference

Thiazolo[4,5-

d]pyridazine derivative

2

DHFR 0.06 µM [30]

Imidazo[2′,1′:2,3]thiaz

olo[4,5-d]pyridazinone

90

DHFR 0.06 µM [29]

Pyrazolo[3,4-

d]pyridazinone

derivative 38

FGFR Potent inhibitor [4]

Experimental Protocol: Tubulin Polymerization Assay

This assay monitors the assembly of tubulin into microtubules in the presence of pyridazinone

compounds.[11][27][35][36][37]

Reagents: Purified tubulin, GTP, and a polymerization buffer.

Procedure:

Incubate the tubulin and pyridazinone compound on ice.

Warm the mixture to 37°C to initiate polymerization.

Monitor the increase in turbidity (light scattering) at 340 nm over time using a

spectrophotometer.

Data Analysis: The rate and extent of polymerization are determined from the turbidity curve.

The IC50 is the concentration of the compound that inhibits polymerization by 50%.
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Anti-inflammatory Targets
Pyridazinone derivatives exhibit significant anti-inflammatory properties by targeting key

enzymes and signaling pathways involved in the inflammatory response.

Cyclooxygenase (COX)
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which

are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable

therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects

associated with non-selective COX inhibitors.[28][38][39][40][41][42]

Quantitative Data: Pyridazinone Derivatives as COX-2 Inhibitors

Compound Target IC50 (nM)
Selectivity
Index (SI)
(COX-1/COX-2)

Reference

9a COX-2 15.50 21.29 [38]

9b COX-2 17.50 - [38]

12 COX-2 17.10 - [38]

16b COX-2 16.90 18.63 [38]

17 COX-2 17.70 - [38]

24a,b, 25a,b COX-2 15.56 - 19.77 24 - 38 [39]

26b COX-2 43.84 11.51 [41]

5a COX-2 0.77 µM 16.70 [40]

5f COX-2 1.89 µM 13.38 [40]

6f COX-2 1.15 µM 8.31 [28]

Signaling Pathway: NF-κB in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.

[10][18][19][21][32][36][43][44][45][46] Upon activation by inflammatory stimuli, NF-κB

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 23 Tech Support

https://www.mdpi.com/1420-3049/24/6/1140
https://pubmed.ncbi.nlm.nih.gov/40829262/
https://www.ovid.com/journals/ddres/abstract/10.1002/ddr.22118~pyridazine-derivatives-as-selective-cox2-inhibitors-a-review?redirectionsource=fulltextview
https://www.researchgate.net/figure/IC50-values-determined-for-COX-1-and-COX-2-data-are-shown-as-standard-deviation-SD_tbl1_354121543
https://www.ahajournals.org/doi/10.1161/circresaha.106.144501
https://www.benthamdirect.com/content/journals/lddd/10.2174/1570180820666230321090227
https://pubmed.ncbi.nlm.nih.gov/40829262/
https://pubmed.ncbi.nlm.nih.gov/40829262/
https://pubmed.ncbi.nlm.nih.gov/40829262/
https://pubmed.ncbi.nlm.nih.gov/40829262/
https://pubmed.ncbi.nlm.nih.gov/40829262/
https://www.ovid.com/journals/ddres/abstract/10.1002/ddr.22118~pyridazine-derivatives-as-selective-cox2-inhibitors-a-review?redirectionsource=fulltextview
https://www.ahajournals.org/doi/10.1161/circresaha.106.144501
https://www.researchgate.net/figure/IC50-values-determined-for-COX-1-and-COX-2-data-are-shown-as-standard-deviation-SD_tbl1_354121543
https://www.researchgate.net/figure/IC50-values-determined-for-COX-1-and-COX-2-data-are-shown-as-standard-deviation-SD_tbl1_354121543
https://www.mdpi.com/1420-3049/24/6/1140
https://pubmed.ncbi.nlm.nih.gov/31561108/
https://www.mdpi.com/1422-0067/23/4/2145
https://www.researchgate.net/figure/Canonical-pathway-of-NF-kB-activation-Several-inflammatory-signals-such-as_fig2_371116499
https://www.researchgate.net/figure/The-role-of-PARP1-in-base-excision-repair-BER-PARP1-may-also-mediate-DNA-single-strand_fig2_263513926
https://en.wikipedia.org/wiki/MAPK/ERK_pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4683208/
https://www.mdpi.com/1420-3049/27/12/3801
https://www.researchgate.net/publication/381065341_Pyridazinone-substituted_Benzenesulfonamides_Demonstrate_Inhibition_of_Monoamine_Oxidase
https://www.researchgate.net/figure/IC-50-values-of-butyryl-cholinesterase-inhibition-activity-of-the-products_tbl1_318326890
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


translocates to the nucleus and induces the expression of pro-inflammatory genes, including

COX-2, cytokines, and chemokines. Some pyridazinone derivatives may exert their anti-

inflammatory effects by inhibiting the NF-κB signaling pathway.
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NF-κB signaling pathway in inflammation.
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This assay determines the inhibitory potency and selectivity of pyridazinone compounds on

COX isoforms.

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

Assay Principle: The assay measures the peroxidase activity of COX by monitoring the

oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine,

TMPD) in the presence of arachidonic acid.

Procedure:

Incubate the enzyme with the pyridazinone inhibitor in a 96-well plate.

Add the chromogenic substrate and arachidonic acid to initiate the reaction.

Measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time.

Data Analysis: The rate of reaction is determined, and the IC50 values for each isoform are

calculated. The selectivity index (SI) is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Neurological Targets
Pyridazinone derivatives have shown promise in the context of neurodegenerative diseases by

targeting enzymes involved in neurotransmitter metabolism and other neurological pathways.

Monoamine Oxidase (MAO)
MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine

neurotransmitters. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's

disease.[6][35][44][46]

Quantitative Data: Pyridazinone Derivatives as MAO-B Inhibitors
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Compound Target IC50 (µM) Ki (µM) Reference

10 MAO-B 2.90 - [44]

18 MAO-B 4.36 - [44]

TR16 MAO-B 0.17 0.149 [6][46]

TR2 MAO-B 0.27 0.230 [6][46]

S5 MAO-B 0.203 - [35]

Experimental Protocol: MAO Inhibition Assay

A common method is a fluorometric assay that measures the production of hydrogen peroxide,

a byproduct of the MAO-catalyzed oxidation of a substrate.[1][12][30][42]

Reagents: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., p-tyramine or

kynuramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).

Procedure:

Incubate the MAO enzyme with the pyridazinone inhibitor.

Add the substrate, Amplex Red, and HRP.

The H₂O₂ produced reacts with Amplex Red in the presence of HRP to generate the

fluorescent product, resorufin.

Measure the fluorescence intensity.

Data Analysis: The IC50 is determined from the concentration-response curve.

Cholinesterases (AChE and BChE)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the

levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic approach for

Alzheimer's disease.[7][10][26][37]
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Compound Target IC50 (µM) Reference

16c BChE 12.8 [10]

7c AChE 34.5 (eqBuChE) [10]

5 AChE 0.26 [26]

5 BChE 0.18 [26]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This is a widely used spectrophotometric method.

Reagents: AChE or BChE enzyme, acetylthiocholine or butyrylthiocholine as the substrate,

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the pyridazinone inhibitor.

Principle: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to

produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Procedure:

Pre-incubate the enzyme with the inhibitor.

Add the substrate and DTNB to start the reaction.

Monitor the increase in absorbance at 412 nm.

Data Analysis: The rate of the reaction is determined, and the IC50 is calculated.

Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid

anandamide. FAAH inhibitors are being investigated for the treatment of pain, anxiety, and

other neurological disorders.
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A fluorometric assay is commonly used to measure FAAH activity in cell lysates or with purified

enzyme.[34][40][41]

Reagents: FAAH enzyme source (e.g., rat brain homogenate), a fluorogenic substrate, and

the pyridazinone inhibitor.

Procedure:

Incubate the FAAH enzyme with the inhibitor.

Add the fluorogenic substrate.

The cleavage of the substrate by FAAH releases a fluorescent product.

Measure the increase in fluorescence over time.

Data Analysis: The IC50 is determined from the concentration-response curve.

Antimicrobial Targets
While the specific molecular targets are less defined compared to other therapeutic areas,

pyridazinone derivatives have demonstrated broad-spectrum antibacterial and antifungal

activities. Further research is needed to elucidate their precise mechanisms of action against

microbial pathogens.
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Experimental workflow for antimicrobial target identification.
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This guide provides a foundational understanding of the diverse biological targets of

pyridazinone compounds. The presented data, protocols, and pathway diagrams are intended

to serve as a valuable resource for the scientific community to inspire and facilitate the design

and development of novel pyridazinone-based therapeutics. The continued exploration of this

versatile scaffold holds significant promise for addressing unmet medical needs across a

spectrum of diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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